molecular formula C23H23NO5 B2937377 8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid CAS No. 2309453-70-9

8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid

Cat. No.: B2937377
CAS No.: 2309453-70-9
M. Wt: 393.439
InChI Key: CQSZMRAGRFIAIP-UHFFFAOYSA-N
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Description

8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid: is a complex organic compound characterized by its intricate molecular structure. This compound features a fluorenylmethoxycarbonyl group attached to a spirocyclic framework, which includes an oxazolidine ring and a carboxylic acid moiety. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is to begin with a suitable precursor, such as a lactone or lactam, which undergoes a series of reactions to form the spirocyclic structure. The fluorenylmethoxycarbonyl group is then introduced through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under controlled conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of specialized reactors and purification techniques, such as recrystallization or chromatography, to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : Potential use in drug discovery and development.

  • Industry: : Application in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which 8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid exerts its effects depends on its molecular targets and pathways. This compound may interact with specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as:

  • Fluorenylmethyloxycarbonyl derivatives: : These compounds share the fluorenylmethoxycarbonyl group but differ in their core structures.

  • Spirocyclic compounds: : Other spirocyclic compounds may have different ring sizes or functional groups.

The uniqueness of 8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid lies in its specific combination of the fluorenylmethoxycarbonyl group and the spirocyclic framework, which may confer unique chemical and biological properties.

Properties

IUPAC Name

8-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c25-21(26)20-12-24(14-23(29-20)10-5-11-23)22(27)28-13-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSZMRAGRFIAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CC(O2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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